tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.37 g/mol . It is a derivative of piperazine and indazole, which are both significant in medicinal chemistry due to their biological activities.
Preparation Methods
The synthesis of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by coupling with an indazole derivative. One common method involves the Buchwald-Hartwig coupling reaction, where 1-Boc-piperazine undergoes coupling with aryl halides . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified. Common reagents used in these reactions include palladium catalysts for coupling reactions and iodine for N-Boc protection. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to antiproliferative effects, particularly in cancer cells, by inhibiting cell growth and inducing cell cycle arrest .
Comparison with Similar Compounds
tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: Similar structure but with a different position of the indazole ring.
1-Boc-piperazine: A simpler structure without the indazole moiety.
Indole derivatives: Compounds with similar biological activities due to the indole ring.
Properties
IUPAC Name |
tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-4-5-14-12(10-13)11-17-18-14/h4-5,10-11H,6-9H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIREGFEVCERC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737466 | |
Record name | tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853679-59-1 | |
Record name | tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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